molecular formula C28H31NO4S B577445 (R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid CAS No. 1301706-43-3

(R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid

Cat. No.: B577445
CAS No.: 1301706-43-3
M. Wt: 477.619
InChI Key: YBAYCOKLWMVUSV-XMMPIXPASA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid is a chiral compound often used in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a trityl group on the thiol group, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with ®-2-amino-4-mercaptobutanoic acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures (0-5°C).

    Protection of the Thiol Group: The thiol group is protected using trityl chloride (Tr-Cl) in the presence of a base such as pyridine. This reaction is also carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of ®-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.

    Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The Boc and trityl protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid for Boc and hydrochloric acid for trityl).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

    Reduction: Dithiothreitol in aqueous buffer at pH 7-8.

    Deprotection: Trifluoroacetic acid in dichloromethane for Boc removal; hydrochloric acid in methanol for trityl removal.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Regeneration of thiols.

    Deprotection: Free amino and thiol groups.

Scientific Research Applications

Chemistry

In organic chemistry, ®-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid is used as a building block for the synthesis of peptides and other complex molecules. Its protected functional groups allow for selective reactions to occur without interference from the amino or thiol groups.

Biology

In biological research, this compound is used to study protein structure and function. The protected thiol group can be selectively deprotected to form disulfide bonds with cysteine residues in proteins, aiding in the study of protein folding and stability.

Medicine

In pharmaceutical research, ®-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid is used in the synthesis of drug candidates. Its chiral nature makes it valuable in the development of enantiomerically pure drugs.

Industry

In the chemical industry, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism by which ®-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid exerts its effects depends on the context of its use. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, while the trityl group protects the thiol group. These protecting groups can be selectively removed to allow for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-4-mercaptobutanoic acid: The unprotected form of the compound.

    ®-2-((tert-Butoxycarbonyl)amino)-4-mercaptobutanoic acid: Similar but without the trityl protection on the thiol group.

    ®-2-Amino-4-(tritylthio)butanoic acid: Similar but without the Boc protection on the amino group.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid is unique due to the dual protection of both the amino and thiol groups, allowing for selective deprotection and functionalization. This makes it a versatile intermediate in the synthesis of complex molecules, particularly in the field of peptide synthesis.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-tritylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO4S/c1-27(2,3)33-26(32)29-24(25(30)31)19-20-34-28(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,29,32)(H,30,31)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAYCOKLWMVUSV-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679791
Record name N-(tert-Butoxycarbonyl)triphenyl-D-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301706-43-3
Record name N-(tert-Butoxycarbonyl)triphenyl-D-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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